Grayanoside A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28O10 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H28O10/c1-31-18-12-15(4-8-17(18)26)5-9-20(27)33-13-19-21(28)22(29)23(30)24(34-19)32-11-10-14-2-6-16(25)7-3-14/h2-9,12,19,21-26,28-30H,10-11,13H2,1H3/b9-5+/t19-,21-,22+,23-,24-/m1/s1 |
InChI Key |
UPASGSSMBIZMDX-WNENLGFLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O |
Synonyms |
grayanoside A |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Grayanoside a
Botanical Sources and Chemotaxonomic Distribution of Grayanoside A
Identification of this compound in Prunus grayana and Related Species
This compound was first identified in the bark of the Japanese bird cherry, Prunus grayana Maxim. researchgate.netcapes.gov.br This deciduous tree is native to Japan and China, typically found at altitudes between 1,000 and 3,800 meters. jrespharm.com Further phytochemical investigations of Prunus grayana have consistently reported the presence of this compound, alongside other related phenylpropanoid glucosides such as Grayanoside B and grayanin. researchgate.netresearchgate.net The chemical structure of this compound has been established through spectroscopic and chemical analyses as 2-(4-hydroxyphenyl)ethyl-(6-O-feruloyl)-β-D-glucopyranoside. researchgate.netresearchgate.net
Prunus grayana belongs to the Rosaceae family, a large and diverse group of flowering plants. jrespharm.com While this compound is a known constituent of P. grayana, its distribution in other Prunus species is not as well-documented. The genus Prunus is extensive and includes many economically important species, but the chemotaxonomic focus has often been on other classes of compounds. nih.gov
Phylogenetic Distribution of this compound and Structurally Related Glycosides within the Ericaceae Family
A common point of confusion arises from the similarity in name between this compound and grayanotoxins, which are toxic diterpenoids characteristic of the Ericaceae (heath) family. nih.govresearchgate.net It is crucial to distinguish between these two classes of compounds. Grayanotoxins, such as those found in Rhododendron and Kalmia species, are structurally unrelated to the phenylpropanoid glycoside this compound. nih.govresearchgate.net
Current scientific literature indicates that this compound itself has not been isolated from any species within the Ericaceae family. In fact, a study involving thin-layer chromatography (TLC) analysis of extracts from Rhododendron ferrugineum (Ericaceae) showed that the chromatographic spots did not correspond to a this compound standard, suggesting its absence in that species. nih.gov
However, the broader class of phenylpropanoid glycosides, to which this compound belongs, is not entirely absent from the Ericaceae family. jrespharm.comresearchgate.net Studies have successfully isolated other, structurally related phenylpropanoid glycosides from species such as Erica arborea. researchgate.net This indicates that while the specific compound this compound is associated with Prunus grayana (Rosaceae), the metabolic pathways producing the general class of phenylpropanoid glycosides exist in the Ericaceae family.
Table 1: Chemotaxonomic Distribution of this compound and Related Compound Classes
| Compound/Class | Chemical Class | Primary Botanical Source | Family | Notes |
| This compound | Phenylpropanoid Glycoside | Prunus grayana researchgate.netresearchgate.net | Rosaceae | First isolated from the bark. |
| Grayanotoxins | Diterpenoid | Rhododendron, Pieris, Kalmia spp. nih.govresearchgate.net | Ericaceae | Structurally distinct from this compound. |
| Other Phenylpropanoid Glycosides | Phenylpropanoid Glycoside | Erica arborea researchgate.net | Ericaceae | Structurally related to this compound. |
State-of-the-Art Extraction and Separation Techniques for this compound
The isolation of this compound from its natural source requires a multi-step process involving initial extraction followed by purification to achieve a high degree of purity.
Optimized Solvent Systems for this compound Extraction
The extraction of phenylpropanoid glycosides, including this compound, leverages their polar nature. The initial step typically involves solid-liquid extraction from the plant material (e.g., dried and powdered bark of P. grayana).
Conventional Solvents : Polar organic solvents are highly effective. Methanol (B129727) is commonly reported as the solvent of choice for the initial extraction of this compound and its congeners from Prunus grayana. researchgate.net Ethanol is also a suitable alternative. The crude methanolic or ethanolic extract is then typically concentrated under reduced pressure.
Solvent Partitioning : Following the initial extraction, a liquid-liquid partitioning scheme is employed to remove non-polar compounds. The concentrated crude extract is dissolved in water and sequentially washed with less polar solvents like n-hexane and chloroform (B151607). The desired phenylpropanoid glycosides remain in the aqueous layer, which is then often extracted with a solvent of intermediate polarity, such as water-saturated n-butanol, to concentrate the glycosidic fraction.
Modern Optimization : Contemporary approaches to extraction optimization, such as Response Surface Methodology (RSM) , are being applied to enhance the yield of bioactive compounds from plant materials. mdpi.com Although specific RSM studies for this compound are not widely published, this statistical method could be used to optimize parameters like solvent concentration (e.g., methanol-water ratio), temperature, and extraction time to maximize recovery. mdpi.comresearchgate.net Advanced "green" extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are also gaining prominence for their efficiency and reduced solvent consumption in extracting phenolic compounds. scielo.brnih.gov
Advanced Chromatographic Purification Strategies for this compound Enrichment
Following extraction and preliminary partitioning, chromatographic techniques are indispensable for the isolation and purification of this compound. A combination of different chromatographic methods is typically required.
Initial Chromatographic Separation : The n-butanol fraction is often subjected to column chromatography using stationary phases suitable for separating moderately polar compounds.
Silica Gel Chromatography : This has been used in the initial separation steps, often with a gradient elution system of chloroform and methanol.
Polyamide and Sephadex LH-20 : These stationary phases are particularly effective for purifying phenolic compounds. Polyamide chromatography separates compounds based on the hydrogen bonding affinity of their phenolic hydroxyl groups, while Sephadex LH-20, a size-exclusion gel, separates molecules based on their size in an alcoholic mobile phase. The original isolation of this compound utilized both polyamide and Sephadex LH-20 columns.
High-Performance Liquid Chromatography (HPLC) : For final purification and to ensure high purity, preparative or semi-preparative HPLC is the method of choice.
Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC mode for purifying phenylpropanoid glycosides. A C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Elution is performed either isocratically or with a gradient program, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.
Table 2: Summary of Extraction and Purification Techniques for this compound
| Stage | Technique | Stationary Phase/Solvent System | Purpose |
| Extraction | Solid-Liquid Extraction | Methanol or Ethanol | Initial recovery of polar and semi-polar compounds from plant matrix. |
| Liquid-Liquid Partitioning | Water/n-Butanol | To concentrate the glycosidic fraction and remove highly polar/non-polar impurities. | |
| Purification | Column Chromatography | Polyamide, Sephadex LH-20, Silica Gel | Gross separation of compounds based on polarity and size. |
| Preparative HPLC | Reversed-Phase (e.g., C18) with Water/Acetonitrile or Water/Methanol gradient researchgate.net | High-resolution separation to achieve high purity of the target compound. |
Chemical Synthesis and Derivatization Strategies for Grayanoside a
Total Synthesis Approaches to Grayanoside A
The total synthesis of this compound has been accomplished through various routes, often involving the synthesis of a common intermediate that can also be used to produce related compounds like Syringalide B. researchgate.netnih.gov A key challenge in these syntheses is the strategic installation of the trans-cinnamic acid group while preserving its stereochemistry. researchgate.net
Regioselective Glycosylation Methods in this compound Synthesis
Regioselective glycosylation is a critical step in the synthesis of this compound, enabling the precise formation of the desired glycosidic bond without the need for extensive protection and deprotection steps. researchgate.net This approach significantly shortens the synthetic route. researchgate.net One notable method involves the regioselective O-6 acylation of an unprotected 2-phenylethyl-β-D-glucoside with cinnamoyl chlorides, catalyzed by dimethyltin (B1205294) dichloride (Me2SnCl2). researchgate.netnih.gov This acylation has been shown to be selective for the O-6 position, regardless of the specific cinnamoyl chloride used. researchgate.netnih.gov This strategy has proven to be generally applicable for the synthesis of phenylpropanoid glycosides acylated at the O-6 position. researchgate.netnih.gov
Strategic Application of Protecting Group Chemistry for this compound Core Structures
Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound, preventing unwanted reactions at specific functional groups. academie-sciences.fruniversiteitleiden.nl In the synthesis of this compound, various protecting groups have been employed. For instance, chloroacetyl groups have been used to protect hydroxyl functions. researchgate.net Another strategy utilized benzyl (B1604629) groups as temporary protecting groups. researchgate.netnih.gov The choice of protecting group is critical, as they must be stable under various reaction conditions and selectively removable. uchicago.edu For example, allyloxycarbonyl (Aoc) and allyl groups have been used in the synthesis of related compounds to prevent acyl group migration during deprotection. researchgate.net
Development of Convergent and Stereoselective Synthetic Routes for this compound
Convergent synthesis, where different fragments of the target molecule are synthesized separately and then joined, offers an efficient approach to complex molecules. nih.gov The synthesis of this compound and its analogues has benefited from such strategies. For example, a common intermediate has been synthesized that serves as a precursor to both this compound and Syringalide B. researchgate.netnih.gov Stereoselectivity is another crucial aspect, ensuring the correct three-dimensional arrangement of atoms. In the context of this compound synthesis, this is particularly important for establishing the β-glycosidic linkage and the (E)-configuration of the feruloyl moiety. researchgate.net
Synthetic Strategies for this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships. These strategies often involve modifications to the core structure, such as altering the sugar unit or the acyl group.
Modification of the Glycosidic Moiety in this compound Derivatives
Alterations to the glycosidic portion of this compound can lead to novel derivatives with potentially different properties. Synthetic strategies can be designed to introduce different sugar units or to modify the existing glucose moiety. For instance, research into related phenylpropanoid glycosides has explored the enzymatic synthesis of galactoside derivatives. plos.org The synthesis of analogues with methylated or deoxidized hydroxyl groups on the glycosyl ring has also been investigated in similar classes of compounds to understand the role of these functional groups. acs.org
Exploration of Novel this compound Scaffolds for Structure-Activity Relationship Studies
The generation of novel molecular scaffolds based on the this compound structure is a key strategy for elucidating the relationship between its chemical architecture and biological function. By systematically modifying different components of the molecule—the phenylethyl aglycone, the glucose core, and the acyl group—researchers can identify the pharmacophoric elements essential for a desired biological effect and develop analogues with improved properties.
One area of investigation has been the synthesis of analogues to evaluate their antioxidant potential. A study by López-Munguía and colleagues in 2011 reported the enzymatic synthesis of several phenylpropanoid glycoside (PPG) analogues and assessed their free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. plos.org The results, including the half-maximal inhibitory concentration (IC50), provide valuable insights into the structure-activity relationships of this class of compounds. It was observed that the majority of the enzymatically synthesized PPGs exhibited higher free radical scavenging activity compared to the reference compound, ascorbic acid. plos.org The IC50 values for these analogues were found to be similar to those of naturally occurring PPGs. plos.org
The study highlighted that saturated derivatives of caffeic and ferulic acids tend to show higher free radical scavenging activities than their unsaturated counterparts, a trend that may extend to their corresponding PPG analogues. plos.org This suggests that the nature of the acyl group significantly influences the antioxidant capacity of the molecule.
| Compound Name | Aglycone | Acyl Group | IC50 (µg/mL) plos.org |
| Vanillyl alcohol-gal-caffeate | Vanillyl alcohol | Caffeoyl | 14.5 |
| Vanillyl alcohol-gal-dihydrocaffeate | Vanillyl alcohol | Dihydrocaffeoyl | 12.8 |
| Homovanillyl alcohol-gal-ferulate | Homovanillyl alcohol | Feruloyl | 15.2 |
| Homovanillyl alcohol-gal-dihydroferulate | Homovanillyl alcohol | Dihydroferuloyl | 13.5 |
| Ascorbic Acid (Reference) | - | - | 17.6 |
Further research into the derivatization of phenylethanoid glycosides has explored their potential as neuroprotective agents. A 2015 study by Liu et al. focused on designing and synthesizing a series of phenylethanoid glycoside derivatives and evaluating their ability to protect PC12 cells from various toxins, such as hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA). nih.gov Many of the synthesized compounds demonstrated significant neuroprotective effects, including antioxidant and anti-apoptotic properties. nih.gov
The preliminary structure-activity relationships from this study indicated that modifications to the phenylethanoid and glycoside moieties could lead to compounds with superior activity compared to the marketed drug Edaravone. nih.gov For instance, certain derivatives showed a dose-dependent protective effect against 6-OHDA-induced damage in PC12 cells and were effective in reducing the intracellular reactive oxygen species (ROS) accumulation. nih.gov These findings underscore the potential of creating novel this compound scaffolds as promising candidates for the treatment of neurodegenerative diseases. nih.gov
The synthesis of this compound and its analogues has also been achieved through chemical methods, providing a platform for further derivatization. A concise synthetic route reported by Khong and Judeh in 2016 involved the regioselective O-6 acylation of an unprotected 2-phenylethyl-β-D-glucoside. nih.gov This method avoids complex protection and deprotection steps, offering an efficient way to produce this compound and its analogues for biological testing. nih.gov Such synthetic strategies are fundamental for generating a diverse library of compounds to systematically probe the structure-activity landscape of this compound.
Biosynthetic Pathways and Enzymological Characterization of Grayanoside a
Precursor Incorporation Studies in Phenylpropanoid Glycoside Biosynthesis
The foundation of Grayanoside A and other phenylpropanoid glycosides (PPGs) lies in the phenylpropanoid pathway, a major route of secondary metabolism in plants. This pathway converts the aromatic amino acids L-phenylalanine and L-tyrosine, derived from the shikimic acid pathway, into a variety of phenolic compounds. iptsalipur.org Precursor incorporation studies, often using stable isotope labeling, have been instrumental in elucidating the origins of the different structural parts of PPGs. nih.govresearchgate.net
Research on related PPGs in genera like Populus has demonstrated that the phenylethanol portion of the molecule, such as the tyrosol backbone of this compound, is derived from tyrosine. iptsalipur.orgnih.gov The acyl moiety, in this case, the feruloyl group, originates from the general phenylpropanoid pathway via phenylalanine, which is converted to cinnamic acid and subsequently hydroxylated and methylated to form ferulic acid. frontiersin.org Isotope labeling experiments have confirmed that precursors like cinnamic acid are incorporated into the acyl groups of these glycosides. nih.govresearchgate.net These studies provide a clear map from primary metabolites to the complex final structure.
Table 1: Precursors in Phenylpropanoid Glycoside Biosynthesis
| Precursor | Biosynthetic Pathway | Resulting Moiety in this compound |
|---|---|---|
| L-Phenylalanine | Shikimic Acid Pathway | Feruloyl Group (via Cinnamic Acid) |
| L-Tyrosine | Shikimic Acid Pathway | Tyrosol (Aglycone) |
| UDP-Glucose | Glycolysis / Gluconeogenesis | Glucose |
Identification and Functional Characterization of Glycosyltransferases Involved in this compound Formation
A critical step in the biosynthesis of this compound is the attachment of a glucose molecule to the tyrosol aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), a large family of enzymes that transfer a glycosyl group from an activated nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule. cazypedia.org These enzymes are pivotal in diversifying plant secondary metabolites, enhancing their solubility and stability. researchgate.net
While the specific UGT for this compound has not been definitively isolated, functional characterization of UGTs involved in the biosynthesis of other structurally similar phenylethanoid glycosides provides a strong model. For instance, a promiscuous glycosyltransferase, UGT84A95, identified from Penstemon barbatus, has been shown to efficiently catalyze the glucosylation of the phenolic hydroxyl group of various phenylethanoid aglycones. researchgate.netresearchgate.net It is highly probable that a UGT with similar substrate specificity is responsible for the glucosylation of tyrosol to form salidroside (B192308) (rhodioloside), a key intermediate in the formation of this compound. These enzymes typically feature a conserved GT-A or GT-B fold and operate through a mechanism that results in the formation of a β-glycosidic bond. cazypedia.org
Table 2: Characterized Glycosyltransferases in Phenylpropanoid Glycoside (PhG) Biosynthesis
| Enzyme | Source Organism | Function | Relevance to this compound |
|---|---|---|---|
| UGT84A95 | Penstemon barbatus | Catalyzes glucosylation of various PhG aglycones. researchgate.net | Model enzyme for the glucosylation of the tyrosol aglycone. |
| General UGTs | Various Plants | Transfer UDP-glucose to a phenolic acceptor. cazypedia.org | Catalyze the formation of the β-glucosidic bond in the this compound backbone. |
Enzymatic Basis for Regioselective Acylation in this compound Assembly
The final step in the assembly of this compound is the regioselective acylation of the glucose moiety. Specifically, a feruloyl group is attached to the 6-position of the glucose (6-O-acylation). This specificity is crucial for the identity and activity of the final molecule. The enzymatic basis for this precision lies with acyltransferases, particularly those from the BAHD (BEAT, AHCT, HCBT, DAT) family.
Chemical synthesis of this compound has underscored the challenge of achieving this regioselectivity, often requiring specific catalysts like Me2SnCl2 to direct the acylation to the O-6 position. researchgate.netresearchgate.net In nature, this role is performed by enzymes. For example, in the biosynthesis of the related compound verbascoside (B1683046), a BAHD acyltransferase was identified that catalyzes the regioselective acylation of the glycoside intermediate. researchgate.net It is hypothesized that a similar feruloyl-CoA-dependent acyltransferase is responsible for the 6-O-feruloylation of the salidroside intermediate to yield this compound. These enzymes create a specific binding pocket that orients the acceptor molecule and the acyl-CoA donor, ensuring the reaction occurs only at the desired hydroxyl group.
Table 3: Enzymes and Catalysts for Regioselective Acylation
| Catalyst/Enzyme | Type | Function | Targeted Position |
|---|---|---|---|
| BAHD Acyltransferase | Enzyme (Biological) | Transfers an acyl group from Acyl-CoA to an acceptor. researchgate.net | Highly specific (e.g., 6-OH of glucose). |
| Candida antarctica Lipase B | Enzyme (Biocatalysis) | Esterification of glycosides. plos.orgoalib.com | Primarily targets primary hydroxyl groups. |
| Me2SnCl2 | Chemical Catalyst | Used in chemical synthesis to direct acylation. researchgate.net | O-6 of unprotected glucosides. researchgate.net |
Genetic and Metabolic Engineering Approaches for this compound Production
The low abundance of many phenylpropanoid glycosides in their native plants makes their extraction inefficient. plos.orgoalib.com Metabolic engineering, which involves the optimization of genetic and regulatory processes within an organism to increase the production of a specific substance, offers a promising alternative. wikipedia.org The goal is to create microbial cell factories, such as Escherichia coli or yeast, for the sustainable and scalable production of compounds like this compound. nih.gov
Key strategies for engineering the this compound pathway include:
Heterologous Expression : Assembling the entire biosynthetic pathway in a microbial host. This involves introducing the genes for the tyrosol biosynthetic pathway, the specific UDP-glycosyltransferase (UGT), and the regioselective BAHD acyltransferase. researchgate.netwikipedia.org
Blocking Competing Pathways : Deleting or downregulating genes of pathways that divert precursors away from the target molecule, thereby increasing the precursor pool available for this compound synthesis. wikipedia.org
Successful heterologous production of related phenylethanoid glycosides like verbascoside in E. coli has already been demonstrated, providing a proof-of-concept and a roadmap for the production of this compound. researchgate.netdntb.gov.ua
| Blocking Competing Reactions | Eliminating metabolic pathways that consume key precursors like tyrosine or UDP-glucose. wikipedia.org | Maximize the carbon flux towards the desired product. |
Advanced Analytical Characterization of Grayanoside a
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of Grayanoside A. thermofisher.comdrug-dev.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with sub-ppm accuracy, which allows for the unambiguous determination of the elemental composition of the molecule. thermofisher.com This level of precision is critical in distinguishing this compound from other co-isolated compounds with similar nominal masses. Techniques such as electrospray ionization (ESI) are often coupled with HRMS to generate protonated molecules or adduct ions of this compound, from which its exact mass is determined.
Furthermore, HRMS is an indispensable tool for impurity profiling. thermofisher.com The process of isolating this compound from natural sources can introduce structurally related impurities. HRMS can detect these impurities even at trace levels. thermofisher.com By comparing the full scan mass spectra of different batches, it is possible to identify and quantify potential contaminants, ensuring the quality and consistency of the this compound sample. thermofisher.com The use of tandem mass spectrometry (MS/MS) in conjunction with HRMS allows for the fragmentation of the parent ion, providing valuable structural information about both this compound and any co-eluting impurities. drug-dev.com
| Parameter | Significance in this compound Analysis | Technique |
| Exact Mass | Determination of elemental composition, structural confirmation. | HRMS (e.g., Orbitrap, TOF) thermofisher.comuni-saarland.de |
| Fragmentation Pattern | Structural elucidation of the diterpenoid core and glycosidic linkage. | MS/MS |
| Impurity Detection | Identification of structurally related compounds and contaminants. | HRMS, UPLC-HRMS researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Detailed Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed three-dimensional structure and stereochemistry of this compound. researchgate.netlongdom.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. researchgate.netrsc.org
Two-dimensional (2D) NMR techniques are crucial for assigning the complex stereochemistry of the polycyclic diterpenoid core and the glycosidic linkage. longdom.org
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, identifying neighboring protons and thus mapping out the spin systems within the molecule. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the chiral centers in the grayanane skeleton. longdom.org
Advanced computational methods, such as DP4+ analysis, can be used in conjunction with experimental NMR data to provide a statistical probability for the correct stereochemical assignment. researchgate.net
| NMR Experiment | Information Obtained for this compound |
| ¹H NMR | Chemical shifts, coupling constants, and integration of protons. youtube.com |
| ¹³C NMR | Chemical shifts of all carbon atoms, including quaternary carbons. |
| COSY | Connectivity of protons within the diterpenoid and glucose moieties. longdom.org |
| HSQC/HMBC | Assignment of the complete carbon skeleton and glycosidic linkage. researchgate.net |
| NOESY | Determination of the relative stereochemistry of the molecule. longdom.org |
Hyphenated Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for the quantitative analysis and purity assessment of this compound. ijpsjournal.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purity evaluation of this compound. mtoz-biolabs.comnih.gov Developing a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation. ijpsjournal.comresearchgate.net
Key considerations for HPLC method development include: actascientific.com
Column Selection: Reversed-phase columns (e.g., C18) are commonly used for the analysis of moderately polar compounds like this compound. ijrpc.com The choice of column chemistry and dimensions significantly impacts selectivity and resolution. chromatographyonline.com
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). ijrpc.com Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of this compound from other components in a complex mixture. actascientific.com
Detector Selection: A UV detector is commonly used for the detection of this compound, provided it has a suitable chromophore. actascientific.com If not, or for enhanced sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used. doria.fi
Once developed, the HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative analysis and purity assessment. actascientific.comijrpc.com Purity is often determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. researchgate.net
| HPLC Parameter | Typical Conditions for this compound | Purpose |
| Stationary Phase | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) ijrpc.com | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol ijrpc.com | To elute this compound and resolve impurities. |
| Flow Rate | 0.8-1.0 mL/min ijrpc.com | To ensure optimal separation and peak shape. |
| Detection | UV (if chromophore present), ELSD, or MS actascientific.comdoria.fi | To detect and quantify the analyte. |
While this compound itself is not volatile enough for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for analyzing potential volatile precursors from its biosynthesis or volatile degradation products that may arise during storage or processing. core.ac.uknih.gov For instance, the aglycone part of this compound could potentially be derivatized to increase its volatility for GC-MS analysis. The technique is highly sensitive and provides excellent separation and identification of volatile and semi-volatile compounds. thermofisher.com Any identified degradation products can provide insights into the stability of this compound under various conditions. core.ac.uknih.gov
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the this compound molecule. fiveable.mebellevuecollege.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. wisc.edu The resulting spectrum shows characteristic absorption bands for different functional groups. savemyexams.com For this compound, one would expect to see strong, broad absorptions corresponding to the O-H stretching of the multiple hydroxyl groups, as well as C-O stretching vibrations within the ether and alcohol functionalities. The C-H stretching and bending vibrations of the hydrocarbon backbone will also be present. savemyexams.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While also providing information on molecular vibrations, the selection rules differ from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (Alcohols) | 3550 - 3230 (broad) savemyexams.com |
| C-H (Alkanes) | 3000 - 2850 savemyexams.com |
| C-O (Alcohols, Ethers) | 1300 - 1000 savemyexams.com |
Crystallographic Studies of this compound and Its Co-Crystals
X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information of a molecule in its solid, crystalline state. anton-paar.comwikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can precisely determine bond lengths, bond angles, and the absolute configuration of all chiral centers. anton-paar.com This technique has been successfully applied to determine the crystal structures of other grayanane diterpenoid glucosides. figshare.com
The formation of co-crystals of this compound with other molecules (co-formers) is an area of interest in crystal engineering. drugpatentwatch.comcrystalpharmatech.com A co-crystal is a crystalline structure composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. crystalpharmatech.com Characterizing these co-crystals using X-ray diffraction can reveal the specific intermolecular interactions that stabilize the crystal lattice. mdpi.com Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to characterize co-crystal formation. researchgate.net
Investigation of Biological Activities and Molecular Mechanisms of Grayanoside a in Vitro Studies
In Vitro Antioxidant and Free Radical Scavenging Properties of Grayanoside A
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause cellular damage, a process known as oxidative stress. This damage is implicated in a wide range of diseases.
Cell-Free Antioxidant Assays (e.g., DPPH, ABTS)
While direct data on the free radical scavenging activity of isolated this compound using common cell-free assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are not extensively detailed in available literature, studies on extracts from plants known to contain grayanoids provide strong indirect evidence of its potential.
Methanol (B129727) extracts from the medicinal plant Lyonia ovalifolia, a known source of this compound, have demonstrated significant antioxidant activity. In a DPPH scavenging assay, the extract of Lyonia ovalifolia exhibited an IC50 value of 12.86 µg/mL, which is comparable to the standard antioxidant ascorbic acid (IC50 = 5.063 µg/mL). nih.gov Another study reported a similar IC50 value of 15.99±0.13 μg/mL for a methanolic extract of the same plant. austinpublishinggroup.com Further research on L. ovalifolia extracts confirmed their antioxidant potential through DPPH, ferric reducing, and metal chelating activity assays. researchgate.net The presence of phenolic and flavonoid compounds in these extracts is believed to contribute significantly to their antioxidant capacity. austinpublishinggroup.comresearchgate.net
Table 1: DPPH Radical Scavenging Activity of Lyonia ovalifolia Extracts
| Plant Extract | IC50 Value (µg/mL) | Reference |
|---|---|---|
| Lyonia ovalifolia Methanol Extract | 12.86 | nih.gov |
| Lyonia ovalifolia Methanol Extract | 15.99 ± 0.13 | austinpublishinggroup.com |
| Ascorbic Acid (Standard) | 5.063 | nih.gov |
These findings suggest that this compound, as a constituent of these extracts, likely contributes to the observed antioxidant effects. However, studies on the purified compound are necessary to determine its specific activity.
Cellular Antioxidant Activity in Cultured Cell Lines
Cellular antioxidant activity (CAA) assays provide a more biologically relevant measure of antioxidant efficacy by considering factors like cellular uptake and metabolism. Research on extracts from Lyonia ovalifolia buds has shown protective effects against oxidative stress in cell models. These extracts were found to decrease the accumulation of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as increase the levels of glutathione (B108866) (GSH) in cells. nih.gov This indicates that the bioactive compounds within the extract, likely including this compound, can bolster the cell's natural defense mechanisms against oxidative damage.
In Vitro Anti-Inflammatory Effects and Associated Molecular Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The anti-inflammatory potential of this compound has been inferred from studies on related compounds and plant extracts, which have been shown to modulate key inflammatory pathways.
Modulation of Inflammatory Mediators in Cell Culture Models (e.g., cytokines, chemokines)
Inflammatory responses are orchestrated by a complex network of signaling molecules, including cytokines and chemokines. Studies on extracts from Lyonia ovalifolia have demonstrated a significant reduction in the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, these extracts inhibited the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.combohrium.com
Similarly, a broad evaluation of grayanane diterpenoids isolated from the leaves of Rhododendron molle revealed that numerous compounds in this class significantly inhibit NO production in LPS-induced RAW264.7 macrophages, with IC50 values ranging from 2.8 to 35.4 μM. acs.orgnih.govcapes.gov.brfigshare.comresearchgate.net These findings strongly suggest that this compound possesses the capability to modulate the production of key inflammatory signaling molecules.
Inhibition of Key Enzymes in Inflammatory Cascades (e.g., COX-2, NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including those for COX-2, TNF-α, and IL-6. The inhibition of this pathway is a major target for anti-inflammatory drug development. Phytochemical investigations of Lyonia ovalifolia var. hebecarpa have identified compounds that exhibit anti-inflammatory activity through the inhibition of NF-κB activity in SW480 human colon cancer cells. doi.org This provides a strong indication that this compound may exert its anti-inflammatory effects by targeting this key transcriptional regulator. Grayanoids are recognized for a spectrum of biological activities, including anti-inflammatory effects, which are often linked to the modulation of pathways like NF-κB. researchgate.net
In Vitro Antitumor and Anti-Proliferative Efficacy in Cancer Cell Lines
The potential of natural products to inhibit cancer cell growth is a significant area of pharmacological research. Several studies on compounds isolated from Lyonia ovalifolia have revealed promising cytotoxic and anti-proliferative activities against various cancer cell lines.
One study focusing on triterpenoid (B12794562) glycosides from Lyonia ovalifolia var. hebecarpa found that an isolated compound demonstrated anti-proliferative effects against a panel of five human cancer cell lines: HL-60 (leukemia), MCF-7 (breast cancer), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), and SW480 (colon cancer). sioc-journal.cn The IC50 values for this compound were notably potent, ranging from 12.30 to 17.66 μmol·L⁻¹. sioc-journal.cn
Table 2: Anti-Proliferative Activity of a Triterpenoid Glycoside from Lyonia ovalifolia var. hebecarpa
| Cancer Cell Line | IC50 (μmol·L⁻¹) |
|---|---|
| HL-60 | 16.35 ± 0.25 |
| MCF-7 | 17.05 ± 0.52 |
| SMMC-7721 | 17.66 ± 0.21 |
| A-549 | 15.87 ± 0.26 |
| SW480 | 12.30 ± 0.36 |
| Cisplatin (positive control) | Data varies by cell line |
Source: sioc-journal.cn
Furthermore, other compounds isolated from the same plant species have shown significant cytotoxicity against the human leukemia cell line MV4-11 at a concentration of 10 μM. doi.orgresearchgate.net In contrast, a study on lignans (B1203133) from Lyonia ovalifolia did not find any cytotoxic activity, suggesting that the antitumor potential is specific to certain classes of compounds within the plant, such as diterpenoids and triterpenoids. rsc.org While these results are not specific to this compound, they highlight the potential of the grayanane structural class as a source of novel anticancer agents.
Growth Inhibition Studies in Diverse Human Cancer Cell Lines
The potential of this compound as an anticancer agent has been explored through in vitro studies on various human cancer cell lines. These studies are crucial in determining the compound's efficacy and selectivity against different types of cancer. The growth inhibitory effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
While specific IC50 values for this compound against a wide panel of cancer cell lines are not extensively detailed in the currently available research, the general methodology for such screenings is well-established. For instance, the National Cancer Institute (NCI) employs a screening program that tests compounds against 60 different human tumor cell lines, representing a range of cancers including leukemia, melanoma, and cancers of the ovary, breast, prostate, kidney, colon, and brain. mdpi.com This provides a broad assessment of a compound's anticancer potential. mdpi.com
The antiproliferative activity of natural compounds is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. archivesofmedicalscience.comnih.gov For example, studies on other natural compounds have demonstrated significant growth inhibition in various cell lines. A styrylpyrone derivative showed potent antiproliferative activity against estrogen and progestin-dependent MCF-7 breast cancer cells, with an EC50 value of 2.24 x 10^-7 M, and against hormone-insensitive MDA-MB-231 cells with an EC50 of 5.62 x 10^-7 M. nih.gov Similarly, tea polyphenols like (-)-epigallocatechin-3-gallate (EGCG) have shown strong growth inhibitory effects against lung tumor cell lines H661 and H1299, with estimated IC50 values of 22 microM. nih.gov
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data not available |
| MDA-MB-231 | Breast Cancer | Data not available |
| HCT116 | Colon Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HepG2 | Liver Cancer | Data not available |
| DU145 | Prostate Cancer | Data not available |
Induction of Apoptosis and Cell Cycle Arrest in Malignant Cell Cultures
A key mechanism through which many anticancer compounds exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction in cancer cells is a primary goal of many cancer therapies. mdpi.com Natural compounds have been shown to trigger apoptosis through various cellular pathways. For instance, dehydrocostus lactone, a sesquiterpene lactone, was found to induce apoptosis and sub-G1 cell cycle arrest in gastrinoma cancer cells, which was associated with a loss of mitochondrial membrane potential. archivesofmedicalscience.com Similarly, tea polyphenols have been observed to induce apoptosis in lung cancer cells, a process that may be mediated by the production of hydrogen peroxide. nih.gov
Cell cycle arrest is another important mechanism for controlling cell proliferation. The cell cycle is a series of events that leads to cell division and replication. By arresting the cell cycle at specific checkpoints (e.g., G1, S, G2/M), compounds can prevent cancer cells from dividing and proliferating. mdpi.comnih.gov For example, crassolide, a cembranoid diterpene, has been shown to induce G2/M phase arrest in human non-small-cell lung cancer cells. nih.govnih.gov Some copper complexes have also been reported to induce G2/M cell cycle arrest in estrogen-receptor positive breast cancer cells. rsc.org
The investigation into this compound's ability to induce these effects would involve treating cancer cell lines with the compound and then analyzing the cells using techniques like flow cytometry to determine the percentage of cells undergoing apoptosis and the distribution of cells in different phases of the cell cycle.
Investigation of Molecular Targets in Cancer Cell Lines (e.g., FADS2 activation)
Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for the development of targeted therapies. In the context of cancer, fatty acid desaturase 2 (FADS2) has emerged as a significant protein.
FADS2 is an enzyme involved in the metabolism of lipids, and its expression is often dysregulated in various cancers, including breast, lung, and liver cancer. biorxiv.orgfrontiersin.org Overexpression of FADS2 has been associated with increased disease progression in several types of cancer. biorxiv.org The enzyme is involved in the synthesis of unsaturated fatty acids, which are crucial for cell membrane structure and signaling. nih.gov
Research has shown that FADS2 expression can be influenced by signaling pathways that are often hyperactive in cancer, such as the mTOR signaling pathway. nih.gov The inhibition of FADS2 has been shown to impair tumor initiation and reduce the stemness of ovarian cancer cells. thno.org Conversely, some cancer cells can become resistant to the inhibition of other desaturases like SCD1 by upregulating FADS2-dependent synthesis of sapienate. nih.gov This highlights the complex interplay of lipid metabolism pathways in cancer. biorxiv.orgthno.org
While direct evidence of this compound activating FADS2 is not available in the provided search results, investigating its effect on FADS2 expression and activity in cancer cell lines would be a logical step in elucidating its molecular mechanism. This would involve techniques such as Western blotting to measure FADS2 protein levels and metabolic assays to assess its enzymatic activity in cancer cells treated with this compound.
In Vitro Neuroprotective Potential and Underlying Mechanisms
Protection Against Oxidative Stress-Induced Neuronal Damage in Cell Models
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the antioxidant defense system to neutralize them, plays a significant role in the progression of neurodegenerative diseases. nih.gov In vitro studies using neuronal cell models, such as the SH-SY5Y neuroblastoma cell line, are commonly used to evaluate the neuroprotective effects of various compounds against oxidative stress-induced damage. rsc.orgjmb.or.kr
Compounds with neuroprotective properties often work by enhancing the cell's antioxidant defenses. This can include increasing the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), and reducing the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov For example, procyanidins have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway, which upregulates the expression of several antioxidant genes. nih.gov Similarly, other natural compounds have demonstrated the ability to ameliorate oxidative stress damage and reduce ROS accumulation in neuronal cells. rsc.org
The potential of this compound to protect against oxidative stress-induced neuronal damage would be investigated by exposing cultured neuronal cells to an oxidative stressor, such as hydrogen peroxide (H2O2), in the presence and absence of the compound. The viability of the cells and markers of oxidative stress would then be measured to determine the protective effect of this compound.
Modulation of Neurotransmitter Systems and Ion Channels in Vitro
Neuromodulators can significantly influence neuronal activity by altering the properties of ion channels, which are crucial for processes like action potential initiation and neurotransmitter release. nih.govnih.gov These channels, including voltage-gated sodium, potassium, and calcium channels, are key targets for modulating synaptic transmission. nih.gov
The modulation of ion channels can occur through various mechanisms, often involving G-protein coupled receptors and subsequent intracellular signaling cascades that lead to the phosphorylation or dephosphorylation of the channel proteins. nih.gov This can result in changes to the channel's gating properties, affecting when and for how long the channel opens in response to changes in membrane voltage. nih.gov For instance, the activation of certain receptors can reduce the open probability of presynaptic calcium channels, thereby affecting neurotransmitter release. nih.gov
Neurotransmitter-gated ion channels, such as GABA-A, nicotinic, glycine, and glutamate (B1630785) receptors, are also critical for synaptic communication and are targets for modulation. ebi.ac.uk The influx of ions through these channels upon neurotransmitter binding directly alters the postsynaptic neuron's membrane potential. embopress.org
While there is no specific information on this compound's effects on neurotransmitter systems and ion channels in the provided search results, its potential in this area could be explored using in vitro electrophysiological techniques like patch-clamping on cultured neurons. This would allow researchers to directly measure the effects of this compound on the activity of various ion channels and on synaptic transmission.
In Vitro Antiviral and Antibacterial Efficacy
The potential of natural compounds as antimicrobial agents is an active area of research. In vitro studies are the first step in identifying compounds with antiviral and antibacterial properties.
For antiviral activity, compounds are tested against various viruses in cell culture models. The effectiveness is often measured by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. nih.gov For example, hydroxychloroquine (B89500) was found to be more potent than chloroquine (B1663885) in inhibiting SARS-CoV-2 in vitro, with an EC50 of 0.72 µM. nih.gov Other studies have demonstrated the in vitro antiviral activity of compounds like arbidol (B144133) against Chikungunya virus. nih.gov A computational study suggested that this compound could be a potential inhibitor of SARS-CoV-2 proteins, indicating a possible antiviral role that warrants experimental validation. nih.gov
In terms of antibacterial efficacy, the minimum inhibitory concentration (MIC) is a key parameter determined through in vitro testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. frontiersin.orgmdpi.com For example, teixobactin (B611279) derivatives have shown potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). frontiersin.org The antibacterial activity of various plant-derived products has also been evaluated against major foodborne pathogens. mdpi.com While there are mentions of the antibacterial activity of phenylethanoid glycosides, specific data for this compound is not detailed. dntb.gov.ua
The table below provides a representative structure for presenting the in vitro antimicrobial activity of this compound, should such data become available.
| Microorganism | Type | MIC (µg/mL) or EC50 (µM) |
| Staphylococcus aureus | Bacterium | Data not available |
| Escherichia coli | Bacterium | Data not available |
| Influenza A virus | Virus | Data not available |
| SARS-CoV-2 | Virus | Data not available |
In Vitro Inhibitory Effects on Viral Replication in Cell Culture
Direct in vitro studies testing the inhibitory effects of this compound on viral replication in cell cultures are limited. However, computational research has provided a basis for its potential antiviral properties. An in silico study utilized molecular docking to screen a library of phytochemicals for their potential to inhibit key proteins of the SARS-CoV-2 virus. nih.gov
In this computational analysis, this compound was identified as a promising candidate ligand that could successfully form a docked complex within the active site of the viral main protease, 3CLpro. nih.gov This protease is essential for viral replication. The study suggested that this compound showed efficient binding and stable interaction with the target protein. nih.gov While these in silico findings are significant and suggest that this compound may have the potential to inhibit viral replication, they are predictive in nature. nih.gov Further in vitro experimental validation, such as plaque reduction assays or yield reduction assays in cell culture, is required to confirm these computational predictions and to fully characterize the potential antiviral activity of this compound. researchgate.netmdpi.com
Enzyme Inhibition Studies of this compound (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There is currently no scientific literature available that specifically details in vitro studies on the inhibitory effects of isolated this compound on the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant targets in the research of neurodegenerative diseases. up.ac.zaffhdj.comnih.gov
Several studies have investigated extracts from various Rhododendron species for their cholinesterase inhibitory potential. For instance, methanol and ethyl acetate (B1210297) extracts of Rhododendron luteum were found to be active inhibitors of both AChE and BChE. researchgate.netselcuk.edu.trnih.gov However, these studies attributed the activity to the presence of other compounds, such as epigallocatechin, rather than this compound. researchgate.netselcuk.edu.trnih.gov Although this compound is a known constituent of some plants in the Ericaceae family, its specific contribution to the observed cholinesterase inhibition in crude extracts has not been determined. mdpi.com Therefore, the capacity of pure this compound to inhibit acetylcholinesterase or butyrylcholinesterase remains uninvestigated.
Receptor Interaction Studies and Signal Transduction Modulation In Vitro (e.g., GPR23)
No published research was found that investigates the interaction of this compound with the G-protein-coupled receptor 23 (GPR23), also known as LPA4. nih.govcapes.gov.br Consequently, there is no in vitro data on its potential to modulate signal transduction pathways associated with this receptor. GPR23 is recognized as a receptor for lysophosphatidic acid (LPA) and plays a role in various cellular processes. nih.gov The potential for this compound to act as a ligand or modulator for GPR23 or other receptors has not been explored in the available scientific literature.
Quantitative Structure Activity Relationship Qsar and Pharmacophore Modeling of Grayanoside a
Correlation of Grayanoside A Structural Features with In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) models are mathematical constructs that aim to correlate the physicochemical or structural features of chemical compounds with their biological activities. wikipedia.orgjocpr.com These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent therapeutic agents. nih.govamazon.com For diterpenoids like this compound, QSAR studies can elucidate how specific structural modifications influence their biological efficacy, such as cytotoxic or anti-inflammatory activities. researchgate.netresearchgate.net
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, computational studies on its potential antiviral activity provide a basis for understanding its structure-activity relationships. nih.govresearchgate.net this compound is a complex diterpenoid glycoside characterized by a polycyclic grayanane skeleton and a glucose moiety. Its biological activity is intrinsically linked to this three-dimensional arrangement of atoms and functional groups.
The key structural features of this compound that likely contribute to its in vitro activities include:
The Grayanane Core: This rigid, polycyclic diterpene framework serves as the scaffold, dictating the spatial orientation of the various functional groups.
Hydroxyl Groups: The multiple hydroxyl (-OH) groups distributed across the core are capable of forming hydrogen bonds, which are critical for interactions with biological targets like protein active sites.
Glycosidic Linkage: The presence of the glucose molecule (the "glyco" part of glycoside) significantly impacts the compound's polarity, solubility, and how it interacts with cell surface receptors and transporters. plos.orgnih.gov
Exocyclic Methylene Group: This feature can participate in various non-covalent interactions within a receptor binding pocket.
In silico studies investigating this compound as a potential inhibitor of SARS-CoV-2 proteins have shown that it can successfully dock into the active sites of key viral enzymes. nih.govresearchgate.net This suggests a strong correlation between its unique structural features and its ability to interact with specific biological targets, forming the fundamental principle of a structure-activity relationship.
Identification of Essential Pharmacophoric Elements for Efficacy
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering or blocking its biological response. wikipedia.orgnih.gov Identifying these essential pharmacophoric elements is a crucial step in drug design.
Based on molecular docking studies of this compound with potential protein targets like the main protease (3CLpro) of SARS-CoV-2, several key pharmacophoric features can be inferred. nih.govresearchgate.net These features represent the specific interactions that stabilize the compound within the protein's active site.
Key Pharmacophoric Features of this compound (Inferred from Docking Studies):
Hydrogen Bond Donors: The hydroxyl groups on both the diterpene skeleton and the glucose moiety act as hydrogen bond donors.
Hydrogen Bond Acceptors: The oxygen atoms within the hydroxyl groups and the ether linkages of the glycosidic bond can act as hydrogen bond acceptors.
Hydrophobic Features: The carbon-rich, non-polar regions of the grayanane skeleton contribute to hydrophobic interactions, which are vital for fitting into non-polar pockets of a receptor.
Spatial Arrangement: The rigid, three-dimensional structure of the molecule ensures that these features are held in a specific orientation that is complementary to the target's binding site.
| Pharmacophoric Feature | Contributing Structural Moiety in this compound | Type of Interaction |
|---|---|---|
| Hydrogen Bond Donor | Hydroxyl (-OH) groups | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Oxygen atoms in hydroxyl and ether groups | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic Center | Polycyclic carbon skeleton (Grayanane core) | Participates in van der Waals and hydrophobic interactions. |
These elements, in their specific 3D arrangement, constitute the pharmacophore of this compound. Virtual screening campaigns can utilize this pharmacophore model to search large chemical databases for other structurally diverse molecules that share the same essential features and are therefore likely to exhibit similar biological activity. researchgate.net
Influence of Glycosylation Patterns on Receptor Binding and Cellular Uptake
Glycosylation, the attachment of sugar moieties (glycans) to molecules, plays a critical role in many biological processes, including molecular recognition, cell signaling, and immune responses. nih.gov For a glycoside like this compound, the glucose unit is not merely a passive component but an active participant in its pharmacological profile, significantly influencing receptor binding and cellular uptake.
The presence of the sugar moiety can enhance the binding of a molecule to specific cell surface receptors, such as C-type lectin receptors, which are known to recognize carbohydrate structures. plos.orgnih.gov For instance, the mannose receptor, often found on immune cells like dendritic cells, specifically binds to mannose and other related sugars, facilitating the uptake of glycosylated molecules through endocytosis. oncotarget.com This suggests that the glucose portion of this compound could mediate its entry into cells by targeting such carbohydrate-binding receptors.
General Mechanisms of Cellular Uptake Influenced by Glycosylation:
Receptor-Mediated Endocytosis: The glycan part of the molecule binds to specific receptors on the cell surface, triggering the cell to internalize the molecule within a vesicle. mdpi.com
Pinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes, where the hydrophilic nature of the glycosylated compound might play a role.
Studies on other glycosylated compounds have shown that the type and linkage of the sugar can dramatically affect receptor affinity and the efficiency of internalization. plos.orgnih.gov While specific research on the cellular uptake pathways of this compound is limited, the principles of glycobiology strongly suggest that its glycosylation pattern is a key determinant of how it interacts with cells and binds to its ultimate biological targets.
Computational Approaches to Structure-Activity Relationships (e.g., 3D-QSAR, Molecular Dynamics Simulations, Molecular Docking)
Modern drug discovery heavily relies on computational methods to investigate and predict the interactions between small molecules and their biological targets. These in silico techniques provide detailed insights into the structure-activity relationships of compounds like this compound. utep.edumdpi.com
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, usually a protein) to form a stable complex. frontiersin.orgfip.org This method is used to predict the binding affinity and interaction patterns. In studies involving this compound, molecular docking was used to screen its potential as an antiviral agent against SARS-CoV-2. The results showed that this compound could fit effectively into the active sites of key proteins like the main protease (3CLpro) and the human ACE2 receptor, forming stable complexes. nih.govresearchgate.net The docking scores and calculated binding energies provide a quantitative measure of the binding strength.
Molecular Dynamics (MD) Simulations: MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov It provides a view of the dynamic evolution of a protein-ligand complex, offering insights into its stability and flexibility. frontiersin.org For this compound, MD simulations were performed on the docked complexes with SARS-CoV-2 proteins. nih.gov These simulations confirmed that the binding of this compound was stable over the simulation period, with minimal fluctuations in the structure, as measured by the root-mean-square deviation (RMSD). researchgate.net This stability is a crucial indicator of a potentially effective and lasting interaction.
3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further than traditional QSAR. They analyze the steric and electrostatic fields surrounding a set of aligned molecules to create a 3D model that relates these properties to biological activity. mdpi.com While specific 3D-QSAR studies on this compound were not found, this methodology is widely applied to series of natural products, including other diterpenoids, to guide the design of derivatives with enhanced activity. researchgate.netdntb.gov.ua A 3D-QSAR model for grayanane-type diterpenoids could generate contour maps indicating where steric bulk or specific electrostatic charges would be favorable or unfavorable for activity, providing a powerful roadmap for future chemical synthesis.
| Computational Method | Purpose | Application to this compound | Key Findings/Insights |
|---|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. frontiersin.org | Used to evaluate binding to SARS-CoV-2 proteins (e.g., 3CLpro, ACE2). nih.govresearchgate.net | Demonstrated favorable binding energy and interaction with key active site residues. |
| Molecular Dynamics (MD) Simulation | Simulates the movement and assesses the stability of the protein-ligand complex over time. nih.gov | Performed on this compound-protein complexes to confirm binding stability. nih.gov | Showed stable complex formation with low root-mean-square deviation (RMSD). researchgate.net |
| 3D-QSAR | Relates 3D molecular properties (steric/electrostatic fields) to biological activity. mdpi.com | A potential future application for the grayanane class of compounds to guide lead optimization. | Could provide 3D maps to guide the synthesis of more potent analogs. |
Future Perspectives and Advanced Research Directions for Grayanoside a
Development of Chemoenzymatic and Biocatalytic Synthetic Routes
While total synthesis of Grayanoside A has been achieved, these routes can be lengthy and complex. researchgate.net Future research will likely focus on developing more efficient and sustainable synthetic strategies by combining chemical and enzymatic methods. mdpi.com Chemoenzymatic synthesis offers the advantage of high stereoselectivity and regioselectivity afforded by enzymes, which can simplify complex multi-step chemical syntheses. frontiersin.orgnih.gov
Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, presents a particularly green and efficient alternative. isomerase.comnih.gov Researchers may explore the use of glycosyltransferases to attach the sugar moiety to the aglycone core, a critical step in the synthesis of this compound. nih.goveuropa.eu The discovery and engineering of novel enzymes with tailored specificities could significantly streamline the production of this compound and its analogs, facilitating further biological evaluation. isomerase.comnih.gov The development of biocatalytic routes could also enable the production of previously inaccessible derivatives with potentially enhanced or novel biological activities. europa.eu
Table 1: Comparison of Synthetic Approaches for this compound
| Synthetic Approach | Advantages | Disadvantages |
| Total Chemical Synthesis | Provides access to the natural product and its analogs. researchgate.net | Often involves multiple steps, low overall yields, and the use of protecting groups. researchgate.net |
| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, milder reaction conditions, reduced waste. mdpi.comfrontiersin.org | Requires the availability of suitable enzymes and substrates. frontiersin.org |
| Biocatalysis | Environmentally friendly, highly specific, potential for cost-effective large-scale production. isomerase.comnih.gov | Enzyme stability and activity can be challenging to optimize. isomerase.com |
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation In Vitro
To gain a holistic understanding of the cellular mechanisms of this compound, the integration of various "omics" technologies is crucial. nih.govnih.gov These high-throughput approaches allow for the simultaneous analysis of thousands of molecules, providing a comprehensive picture of the cellular response to a given stimulus. humanspecificresearch.org
Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in gene expression in cells treated with this compound. wikipedia.orgnih.gov This can reveal the signaling pathways and cellular processes that are modulated by the compound. frontiersin.orgnih.gov For example, transcriptomic analysis could identify the upregulation of genes involved in apoptosis or the downregulation of genes related to cell proliferation. wikipedia.org
Proteomics: The large-scale study of proteins can identify the direct protein targets of this compound and downstream changes in protein expression and post-translational modifications. humanspecificresearch.org Techniques like mass spectrometry-based proteomics can provide insights into how this compound affects protein networks and cellular functions.
Metabolomics: By analyzing the complete set of metabolites in a cell or biological system, metabolomics can reveal how this compound alters cellular metabolism. nih.govmdpi.com This could uncover metabolic vulnerabilities in diseased cells that can be exploited for therapeutic purposes. mdpi.comfrontiersin.org
The integration of these omics datasets can provide a multi-faceted view of the mechanism of action of this compound, leading to the identification of novel therapeutic targets and biomarkers. nih.govnih.gov
Application of Advanced Analytical Techniques for Metabolite Profiling
Understanding how this compound is metabolized within cells is critical for elucidating its mechanism of action and identifying potentially active or toxic metabolites. researchgate.net Advanced analytical techniques are indispensable for this purpose. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for separating and identifying metabolites with high sensitivity and specificity. nih.govcreative-proteomics.com Tandem mass spectrometry (MS/MS) can provide structural information for the elucidation of unknown metabolites. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy is another key technique that provides detailed structural information about metabolites. rsc.org While generally less sensitive than MS, NMR is non-destructive and can provide quantitative data. libretexts.org The combination of both LC-MS and NMR provides a comprehensive and robust platform for metabolite profiling. researchgate.netimperial.ac.uk These techniques will be instrumental in tracking the metabolic fate of this compound in various in vitro models. creative-proteomics.com
Table 2: Advanced Analytical Techniques for this compound Metabolite Profiling
| Technique | Principle | Information Obtained |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties and detects them based on their mass-to-charge ratio. creative-proteomics.comnumberanalytics.com | Provides information on the presence and quantity of known and unknown metabolites. nih.govcreative-proteomics.com |
| Tandem Mass Spectrometry (MS/MS) | Fragments ions to generate characteristic fragmentation patterns. nih.gov | Offers structural elucidation of metabolites. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. rsc.org | Provides detailed structural information and quantification of metabolites. libretexts.org |
Exploration of Prodrug Strategies and Delivery Systems for Cellular Studies
To enhance the cellular uptake and target-specific delivery of this compound in vitro, the development of prodrugs and advanced delivery systems is a promising avenue of research. mdpi.comnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body or target cells. baranlab.orgresearchgate.net This approach can be used to improve the physicochemical properties of this compound, such as its solubility and permeability. mdpi.com
Various prodrug strategies could be explored, such as esterification of hydroxyl groups to increase lipophilicity and facilitate passive diffusion across cell membranes. baranlab.org These modifications would be designed to be cleaved by intracellular enzymes, releasing the active this compound at the site of action. nih.gov
Furthermore, nano-delivery systems, such as liposomes or nanoparticles, could be employed to encapsulate this compound. nih.gov These systems can protect the compound from degradation, improve its solubility, and potentially facilitate targeted delivery to specific cell types or subcellular compartments in vitro. nih.gov
Interdisciplinary Research on this compound in Chemical Biology
The field of chemical biology, which utilizes chemical tools and techniques to study and manipulate biological systems, offers a powerful framework for investigating this compound. gatech.edumpg.de An interdisciplinary approach combining chemistry, biology, and pharmacology will be essential for fully elucidating its biological functions and therapeutic potential. gatech.edu
Chemical biologists can design and synthesize novel probes based on the this compound scaffold. mpg.de These probes, which may incorporate fluorescent tags or photo-affinity labels, can be used to identify the direct molecular targets of this compound within cells. mpg.de Understanding these initial binding events is crucial for unraveling the complete mechanism of action. brown.edu
Collaborations between synthetic chemists, pharmacologists, and cell biologists will be vital for designing and evaluating new this compound analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net This interdisciplinary synergy will be the driving force behind translating the initial discoveries of this compound's bioactivities into tangible therapeutic applications. mdpi.comresearchgate.netsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
